molecular formula C16H25NO2 B12549881 Pentyl 4-(diethylamino)benzoate CAS No. 143600-98-0

Pentyl 4-(diethylamino)benzoate

Cat. No.: B12549881
CAS No.: 143600-98-0
M. Wt: 263.37 g/mol
InChI Key: SFRJLTOGXFWYPP-UHFFFAOYSA-N
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Description

Pentyl 4-(diethylamino)benzoate is an organic compound known for its applications in various fields, particularly in the cosmetic industry as a UV filter. It is a derivative of benzoic acid and is characterized by its ester functional group. This compound is also known for its stability and effectiveness in absorbing ultraviolet radiation, making it a valuable ingredient in sunscreen formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-(diethylamino)benzoate typically involves the esterification of 4-(diethylamino)benzoic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-(diethylamino)benzoic acid+pentanolH2SO4Pentyl 4-(diethylamino)benzoate+H2O\text{4-(diethylamino)benzoic acid} + \text{pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-(diethylamino)benzoic acid+pentanolH2​SO4​​Pentyl 4-(diethylamino)benzoate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with controlled temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(diethylamino)benzoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(diethylamino)benzoic acid and pentanol.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as nitric acid for nitration and bromine for bromination.

Major Products

Scientific Research Applications

Pentyl 4-(diethylamino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Pentyl 4-(diethylamino)benzoate is its ability to absorb ultraviolet radiation, particularly in the UV-A range. This absorption prevents the radiation from penetrating the skin and causing damage. The compound achieves this by converting the absorbed UV energy into harmless heat, which is then dissipated. The molecular targets include the aromatic ring and the ester functional group, which are responsible for the UV absorption properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(dimethylamino)benzoate
  • Methyl 4-(dimethylamino)benzoate
  • Butyl 4-(dimethylamino)benzoate

Uniqueness

Pentyl 4-(diethylamino)benzoate is unique due to its longer alkyl chain, which enhances its solubility in organic solvents and its compatibility with various cosmetic formulations. This makes it more effective as a UV filter compared to its shorter-chain analogs .

Properties

CAS No.

143600-98-0

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

pentyl 4-(diethylamino)benzoate

InChI

InChI=1S/C16H25NO2/c1-4-7-8-13-19-16(18)14-9-11-15(12-10-14)17(5-2)6-3/h9-12H,4-8,13H2,1-3H3

InChI Key

SFRJLTOGXFWYPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N(CC)CC

Origin of Product

United States

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